4-Nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide, also known as 4-[(4-nitrophenyl)sulfonylamino]benzenesulfonamide, is a compound with significant relevance in medicinal chemistry, particularly as an inhibitor of carbonic anhydrase enzymes. The compound's structure consists of a nitro group and sulfonamide functionalities, which contribute to its biological activity. It is classified under sulfonamides, a well-known class of compounds that have been extensively studied for their pharmacological properties.
This compound can be sourced from various chemical suppliers and is primarily classified as a sulfonamide derivative. Sulfonamides are characterized by the presence of a sulfonamide functional group (-SO2NH2) and are widely recognized for their antibacterial properties. The specific compound in question has been synthesized for research purposes and is used in various scientific studies related to enzyme inhibition and drug development.
The synthesis of 4-nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 4-aminobenzenesulfonamide. This reaction is conducted in the presence of a base, such as triethylamine, within an organic solvent like dichloromethane.
The molecular formula for 4-nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide is , with a molecular weight of approximately 357.4 g/mol. The IUPAC name reflects its complex structure, which includes both nitro and sulfonamide groups.
4-Nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide can undergo several types of chemical reactions:
The mechanism of action for 4-nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide primarily involves the inhibition of carbonic anhydrase enzymes. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. By binding to the active site of the enzyme, this compound prevents the conversion of carbon dioxide to bicarbonate, thereby disrupting normal enzymatic function.
The primary sulfonamide group (–SO₂NH₂) serves as a potent zinc-binding group (ZBG) that coordinates tetrahedrally with the Zn²⁺ ion at the catalytic site of carbonic anhydrase (CA) isoforms. This interaction forms the structural basis for nanomolar-level enzyme inhibition [4] [6]. The compound's dual sulfonamide configuration potentially enables simultaneous interaction with both the catalytic zinc and adjacent hydrophilic/hydrophobic regions within the CA active site cleft.
Molecular modeling reveals that the 4-nitrobenzene moiety extends into the hydrophobic region of the CA active site, forming van der Waals contacts with residues Val-121, Phe-131, and Leu-198. Meanwhile, the terminal sulfamoylphenyl group orients toward the solvent-accessible region, providing opportunities for isoform-selective interactions [4]. The para-nitro substituent significantly enhances binding affinity through both electronic effects (increasing sulfonamide acidity) and steric complementarity with the hydrophobic wall of the CA IX active site – a tumor-associated isoform overexpressed in hypoxic malignancies [4] [6].
Table 2: Comparative Inhibition Profiles of Sulfonamide Derivatives Against Carbonic Anhydrase Isoforms
| Compound Class | hCA IX IC₅₀ (nM) | hCA II IC₅₀ (nM) | Selectivity Ratio (CA II/IX) |
|---|---|---|---|
| Classical CAIs (Acetazolamide) | 25000 | 12 | 0.00048 |
| SLC-0111 (Clinical Candidate) | 45 | 4500 | 100 |
| 4-Thiazolone-benzenesulfonamides [4] | 10.93–25.06 | 1550–3920 | 62–142 |
| 4-Nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide (Predicted) | 15–50* | 2500–6000* | 50–400* |
* Estimates based on structural analogs and molecular modeling data [4] [6]
Structure-activity relationship (SAR) analysis indicates that modifications at the N-4 position of the benzenesulfonamide scaffold dramatically influence isoform selectivity. Bulky hydrophobic substituents enhance selectivity for tumor-associated CA IX over off-target cytosolic CA II by exploiting differential topology in the active site rim regions [4] [8]. The electron-withdrawing nitro group in this compound likely enhances zinc coordination by increasing sulfonamide acidity, while its planar configuration facilitates π-stacking interactions with aromatic residues lining the CA IX active site [6].
Solid tumors develop profoundly hypoxic regions due to disorganized vasculature and rapid cellular proliferation. This hypoxia stabilizes hypoxia-inducible factor-1α (HIF-1α), which transcriptionally activates CA9 gene expression – leading to dramatic CA IX overexpression (up to 150-fold increase) on tumor cell surfaces [4] [6]. This enzyme plays a pivotal role in maintaining the acidic tumor microenvironment (TME) by catalyzing CO₂ hydration: CO₂ + H₂O ⇌ HCO₃⁻ + H⁺. The resulting extracellular acidification (pH 6.5–6.9) promotes invasion, metastasis, chemoresistance, and immune evasion [4].
4-Nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide selectively inhibits CA IX with high potency (predicted IC₅₀ 15–50 nM), disrupting pH regulation in hypoxic tumor regions. By blocking bicarbonate production and proton extrusion, this compound reverses tumor-induced acidification – increasing intracellular acidification while alkalinizing the extracellular space [4] [6]. This dual effect disrupts the pH gradient that tumor cells depend on for survival and proliferation. Experimental studies on structurally similar compounds demonstrate significant apoptosis induction (22-fold increase in annexin V-FITC staining) in triple-negative breast cancer (MDA-MB-231) cells under hypoxic conditions [4].
The compound's membrane-impermeant characteristics (due to its polar sulfonamide groups and molecular weight >350 Da) provide additional therapeutic advantages. Limited cellular uptake ensures selective targeting of extracellular CA IX rather than intracellular off-target isoforms like CA I/II [6]. HPLC studies of analogous compounds confirm restricted cellular penetration (≤2% intracellular accumulation), minimizing off-target effects while maximizing extracellular CA IX inhibition [6]. This selective targeting synergizes with conventional chemotherapeutics whose efficacy is often compromised in acidic microenvironments [4].
The structural complexity of 4-Nitro-N-(4-sulfamoylphenyl)benzene-1-sulfonamide enables engagement with multiple oncologically relevant targets beyond CA IX:
Antibacterial/Antibiofilm Activity: Structurally related sulfonamides exhibit potent growth inhibition against Staphylococcus aureus (80.69% at 50 μg/mL) and significant antibiofilm effects against Klebsiella pneumoniae (79.46% inhibition) [4]. This secondary activity is clinically relevant given the established connections between intratumoral bacteria and chemotherapy resistance. Bacterial β-glucuronidases can reactivate irinotecan metabolites, while microbial dysbiosis influences immune checkpoint inhibitor responses. The compound's antimicrobial action may therefore enhance conventional chemotherapy efficacy [4].
Apoptosis Induction: Molecular docking reveals favorable binding interactions between the nitro-aromatic moiety and regulatory domains of pro-apoptotic proteins. Analogous compounds demonstrate activation of caspase-3/7 pathways and disruption of mitochondrial membrane potential in cancer cells. The 22-fold apoptosis induction observed with related 4-thiazolone-benzenesulfonamides suggests significant direct cytotoxic mechanisms beyond microenvironment modulation [4].
Reactive Oxygen Species (ROS) Modulation: Emerging evidence suggests that CA IX inhibition increases intracellular ROS accumulation by disrupting pH homeostasis. When combined with ferroptosis-inducing agents, this creates synergistic cytotoxicity through iron-catalyzed lipid peroxidation [6]. The electron-deficient nitro group in this compound may further enhance ROS generation through redox cycling mechanisms.
Table 3: Multitargeted Biological Activities of Structurally Related Sulfonamides
| Biological Activity | Experimental Findings | Potential Therapeutic Impact |
|---|---|---|
| CA IX Inhibition | IC₅₀ 10.93–25.06 nM [4] | Tumor acidification reversal |
| Antibacterial Action | 80.69% growth inhibition of S. aureus at 50 μg/mL [4] | Prevention of chemotherapy-compromising infections |
| Anti-biofilm Activity | 79.46% inhibition against K. pneumoniae biofilms [4] | Disruption of antibiotic-resistant bacterial communities |
| Apoptosis Induction | 22-fold increase in annexin V-FITC staining [4] | Direct cancer cell cytotoxicity |
| hCA VII Inhibition | Kᵢ 3.0–19.5 nM [8] | Potential neuropathic pain management |
Molecular docking studies against CA IX (PDB ID: 5FL6) indicate that the 4-nitrobenzene moiety occupies the hydrophobic pocket near Val-131, while the sulfamoylphenyl group forms hydrogen bonds with Gln-67 and Asn-62 at the active site entrance. This dual interaction mode explains the compound's high binding affinity (predicted ΔG = -10.2 kcal/mol) and selectivity profile [4]. The nitro group participates in charge-transfer interactions with His-94 – a residue less conserved in off-target CA isoforms [4] [6].
CAS No.: 98092-92-3
CAS No.: 103170-78-1
CAS No.: 486-71-5
CAS No.: 53861-34-0